molecular formula C14H21NO3S B2462898 (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam CAS No. 128441-99-6

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam

Cat. No.: B2462898
CAS No.: 128441-99-6
M. Wt: 283.39
InChI Key: BALAVPVKVQRBKA-MJVIPROJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is derived from camphorsultam, a bicyclic lactam, and features a 2-methylacryloyl group, which imparts distinct reactivity and stereochemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:

    Starting Material: The synthesis begins with camphorsultam, which is commercially available or can be synthesized from camphor.

    Acryloylation: The camphorsultam undergoes acryloylation using 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.

    Purification: The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions, such as the use of continuous flow reactors to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acryloyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under mild heating conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives with reduced acryloyl groups.

    Substitution: Substituted camphorsultam derivatives with various functional groups.

Scientific Research Applications

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.

    Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam involves its interaction with various molecular targets:

    Chiral Recognition: The compound’s ch

Properties

IUPAC Name

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALAVPVKVQRBKA-MJVIPROJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.